Cyclopentanecarboxaldehyde
Overview
Description
Cyclopentanecarboxaldehyde is a chemical compound that is part of the cyclopentane family, characterized by a five-membered ring structure. While the provided papers do not directly discuss cyclopentanecarboxaldehyde, they do provide insights into the chemistry of related cyclopentane derivatives and their reactivity, which can be informative for understanding the properties and reactivity of cyclopentanecarboxaldehyde by analogy.
Synthesis Analysis
The synthesis of cyclopentane derivatives can involve various strategies, including catalytic processes. For instance, cyclopentadienone iron alcohol complexes can be generated from reactions involving aldehydes, as described in the synthesis and reactivity study of iron-catalyzed hydrogenation of aldehydes . This suggests that similar iron-catalyzed methods could potentially be applied to the synthesis of cyclopentanecarboxaldehyde.
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives can be complex and is often characterized using techniques such as NMR and IR spectroscopy, and sometimes confirmed by X-ray crystallography . The structure of cyclopentanecarboxaldehyde would likely be analyzed using similar methods to determine its conformation and electronic properties.
Chemical Reactions Analysis
Cyclopentane derivatives can participate in various chemical reactions. For example, the alcohol ligands in cyclopentadienone iron alcohol complexes are prone to dissociation and can be replaced by other ligands, indicating a level of reactivity that could be relevant for cyclopentanecarboxaldehyde as well . Additionally, the asymmetric addition of hydrogen cyanide to benzaldehydes catalyzed by synthetic cyclic peptides suggests that cyclopentanecarboxaldehyde could also undergo similar nucleophilic addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane derivatives can vary widely. The thermal instability of certain complexes , as well as the stereoselectivity observed in palladium-catalyzed syntheses of condensed cyclopentanes , highlight the importance of understanding the specific conditions under which cyclopentanecarboxaldehyde is stable and reactive. The synthesis of 2-cyclopentenones from γ-ketoaldehyde acetals further demonstrates the reactivity of cyclopentane-containing compounds, which could be extrapolated to predict the behavior of cyclopentanecarboxaldehyde under similar conditions.
Scientific Research Applications
Chiral Ligands and Enantioselective Synthesis
Cyclopentanecarboxaldehyde has been utilized in the synthesis of optically active trans‐2‐(N,N‐dialkylamino)cyclopentanols, which serve as chiral ligands in enantioselective synthesis. This process demonstrates the utility of cyclopentanecarboxaldehyde in producing compounds with high chemical yields and enantiomeric excesses, highlighting its role in asymmetric synthesis and chiral chemistry (González‐Sabín et al., 2006).
Spectroscopy and Electronic Structures
The cyclopentanecarboxaldehyde molecule has been studied using the CNDO method in spectroscopy, particularly focusing on its electronic spectra. This research aids in understanding the σ–π interactions and the influence of substituents on the electronic spectra of compounds like cyclopentanecarboxaldehyde (Bene & Jaffe, 1968).
Macrocyclic Chemistry
A study explored the synthesis of new glycoluril-like molecules, including cyclopentanopropanediurea (CyP-TD), from cyclopentanecarboxaldehyde. This research is significant for understanding the formation of macrocyclic compounds and their applications in areas like host-guest chemistry and molecular recognition (Wu et al., 2017).
Catalysis and Organic Synthesis
Cyclopentanecarboxaldehyde plays a role in catalysis, as demonstrated in the Cp2TiPh2-catalyzed reaction with benzaldehydes to produce bis(substitutedbenzylidene)cycloalkanones. This example shows the compound's potential in facilitating catalytic processes and in the field of organic synthesis (Nakano & Migita, 1993).
Homogeneous Catalysis
Research on homogeneous catalyzed hydroformylation of cyclopentene to cyclopentanecarboxaldehyde offers insights into catalytic synergism and kinetics in organometallic chemistry. This work is vital for understanding the mechanisms of catalytic reactions and the development of efficient catalytic systems (Li et al., 2004).
Pharmaceutical Applications
While the direct role of cyclopentanecarboxaldehyde in pharmaceutical applications is limited, its derivative compounds play significant roles. For example, the study of cyclopentanedicarboxylic acids and their behavior in solutions contributes to understanding pharmaceutical intermediates' properties (Kvaratskhelia et al., 2013).
Safety And Hazards
Cyclopentanecarboxaldehyde is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
cyclopentanecarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELDYOPRLMJFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236176 | |
Record name | Cyclopentanecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanecarbaldehyde | |
CAS RN |
872-53-7 | |
Record name | Cyclopentanecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanecarbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanecarboxaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17492 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentanecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentanecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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